4-FLUORO-{N}-(4'-NITROBIPHENYL-4-YL)BENZENESULFONAMIDE
Overview
Description
4-Fluoro-{N}-(4’-nitrobiphenyl-4-yl)benzenesulfonamide is an organic compound with the molecular formula C18H13FN2O4S It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-{N}-(4’-nitrobiphenyl-4-yl)benzenesulfonamide typically involves a multi-step process:
Nitration: The biphenyl compound is nitrated to introduce the nitro group.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the fluorinated nitrobiphenyl with benzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-{N}-(4’-nitrobiphenyl-4-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Electrophilic Fluorination: N-fluorobenzenesulfonimide is commonly used.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Aminobiphenyl Derivatives: From the reduction of the nitro group.
Sulfonic Acids: From the oxidation of the sulfonamide group.
Scientific Research Applications
4-Fluoro-{N}-(4’-nitrobiphenyl-4-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections due to its sulfonamide group.
Material Science: The compound’s unique structure makes it useful in the development of advanced materials with specific electronic properties.
Biological Studies: It can be used to study enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 4-Fluoro-{N}-(4’-nitrobiphenyl-4-yl)benzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. The fluorine atom enhances the compound’s binding affinity and stability, while the nitro group can participate in redox reactions, affecting the overall activity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-4’-nitro-1,1’-biphenyl : Similar structure but lacks the sulfonamide group.
- N-Fluorobenzenesulfonimide : Contains the sulfonamide group but lacks the biphenyl structure.
Uniqueness
4-Fluoro-{N}-(4’-nitrobiphenyl-4-yl)benzenesulfonamide is unique due to the combination of its fluorine, nitro, and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4-fluoro-N-[4-(4-nitrophenyl)phenyl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O4S/c19-15-5-11-18(12-6-15)26(24,25)20-16-7-1-13(2-8-16)14-3-9-17(10-4-14)21(22)23/h1-12,20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUPKEGGWQMACY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])NS(=O)(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.